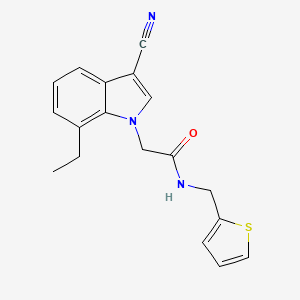
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide, also known as DOB, is a psychoactive drug that belongs to the family of phenethylamines. DOB is a potent hallucinogen that is known for its long duration of action, which can last up to 24 hours. DOB is a synthetic compound that was first synthesized by Alexander Shulgin in the 1960s. Since then, DOB has been used in scientific research to study its mechanism of action and its effects on the human body.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been shown to have a range of biochemical and physiological effects on the human body. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide can cause changes in heart rate, blood pressure, and body temperature. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has several advantages as a research tool, including its potent hallucinogenic effects and its long duration of action. However, 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide also has several limitations, including its potential for toxicity and its potential to cause adverse effects in humans.
Future Directions
There are several potential future directions for research on 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide. One area of interest is the development of new drugs that target the serotonin system, which may have potential therapeutic applications for a range of psychiatric disorders. Another area of interest is the development of new methods for studying the effects of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide on the human brain, including the use of functional imaging techniques such as fMRI and PET. Additionally, future research may focus on the development of new synthetic methods for producing 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide and related compounds.
Synthesis Methods
The synthesis of 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves several steps, starting with the reaction of 2-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of acetic anhydride to form 2-hydroxy-3,5-dimethoxybenzoic acid. This intermediate is then reacted with thionyl chloride to form the acid chloride, which is then reacted with 6-acetyl-2H-chromen-2-one to form 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Scientific Research Applications
3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research to study its effects on the human body and its mechanism of action. Studies have shown that 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide acts as a partial agonist at the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs like LSD and psilocybin. 3,5-dimethoxy-N-(2-oxo-2H-chromen-6-yl)benzamide has also been shown to have affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
properties
IUPAC Name |
3,5-dimethoxy-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-14-8-12(9-15(10-14)23-2)18(21)19-13-4-5-16-11(7-13)3-6-17(20)24-16/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUVKBBQGUHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)

![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)


![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-fluoro-3-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5868089.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)

![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)